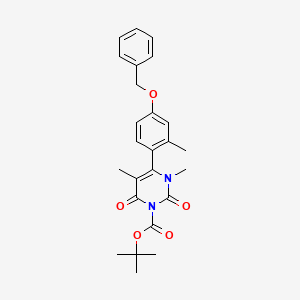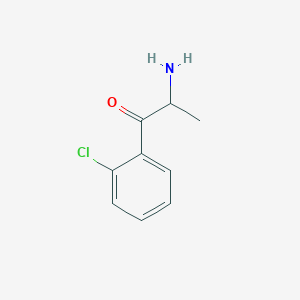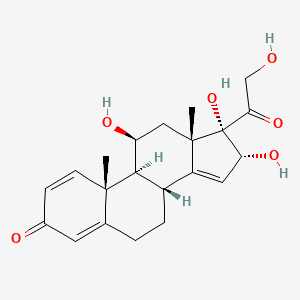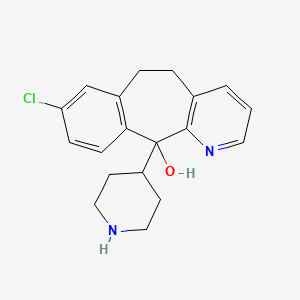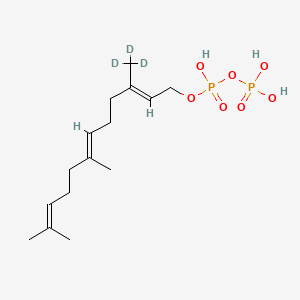
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterium-labeled compound used in various biochemical and pharmaceutical research applications. It is an isoprenoid derived from the intracellular mevalonate pathway and is involved in the prenylation of several low molecular mass G proteins, including Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Pyrophosphate-d3 Triammonium Salt typically involves the reaction of deuterium-labeled isoprenoid intermediates with pyrophosphate groups. The reaction conditions often include the use of methanol and ammonia solutions to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to farnesol or other oxidized derivatives.
Reduction: Formation of reduced isoprenoid derivatives.
Substitution: Replacement of pyrophosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Major products formed from these reactions include farnesol, geranylgeranyl pyrophosphate, and other isoprenoid derivatives .
Scientific Research Applications
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Mechanism of Action
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, particularly the Ras family of G proteins. This process involves the addition of a farnesyl group to the protein, which is crucial for its proper localization and function within the cell. The compound is a key intermediate in the mevalonate pathway, which is involved in the biosynthesis of cholesterol, ubiquinone, and dolichol .
Comparison with Similar Compounds
Similar Compounds
- Geranyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Isopentenyl Pyrophosphate Triammonium Salt Solution
- Dimethylallyl Pyrophosphate Triammonium Salt
Uniqueness
Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in biochemical assays, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H28O7P2 |
|---|---|
Molecular Weight |
385.34 g/mol |
IUPAC Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI Key |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
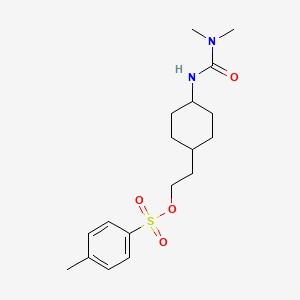
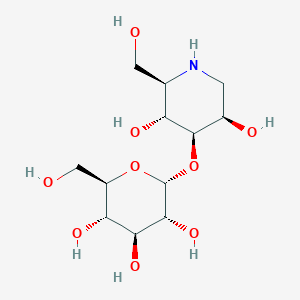
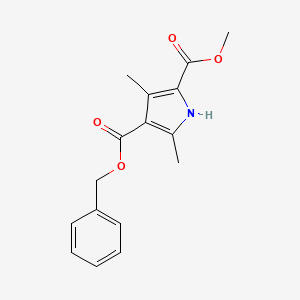
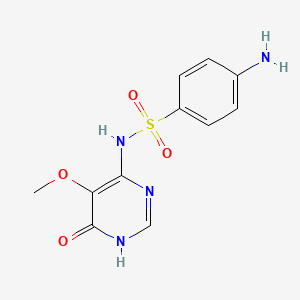
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)


